Cas no 63-91-2 (L-Phenylalanine)
L-Phenylalanine Chemical and Physical Properties
Names and Identifiers
-
- L-Phenylalanine
- L(-)-PHENYLALANINE
- L-PHE
- BETA-PHENYLALANINE
- DL-2-AMINO-3-PHENYLPROPANOIC ACID
- L-ALPHA-AMINO-BETA-PHENYLPROPIONIC ACID
- L-BETA-PHENYLALANINE
- L-2-AMINO-3-PHENYLPROPANOIC ACID
- (S)-2-Amino-3-phenylpropanoic acid
- (S)-2-Amino-3-phenylpropionic acid
- H-Phe-OH
- PHENYLALANINE, L-(P)
- PHENYLALANINE, L-(RG)
- (S)-(-)-Phenylalanine
- 3-Phenylpropionyl-phenyl-thioether
- 3-Phenylthiopropionic acid,S-phenyl ester
- Benzenepropanethioic acid,S-phenyl ester
- L-Phenylalanine(H-Phe-OH )
- L-β-Phenylalanine
- PHE
- phenyl 4-phenylthiobutanoate
- S-Phenyl-3-phenylpropanthioat
- Thiohydrozimtsaeurephenylester
- 3-Phenyl-L-alanine
- L-2-Amino-3-phenylpropionic acid
- phenylalanine
- (S)-Phenylalanine
- beta-Phenyl-L-alanine
- (L)-Phenylalanine
- 3-Phenylalanine
- (2S)-2-amino-3-phenylpropanoic acid
- Antibiotic FN 1636
- L-Alanine, phenyl-
- Alanine, 3-phenyl-
- L-Alanine, 3-phenyl-
- (S)-alpha-Amino-beta-phenylpropionic acid
- Phenylalanine (VAN)
- Phenylalaninum [Latin]
- Fenilalanina [Spanish]
- (S)-alpha-Aminohydrocinnamic acid
- Alanine, phen
- DL-Phenylalanine
- 63-91-2
- fenilalanina
- alpha-Amino-beta-phenylpropionic acid
- F
- (2S)-2-amino-3-phenylpropanoate
- L-phenylalanine cation
- (1S)-1-carboxy-2-phenylethanaminium
- Phenylalanin
- L-phenylalanine anion
- L-phenylalaninate
- .beta.-Phenylalanine
- .alpha.-Amino-.beta.-phenylpropionic acid
- NCGC00095047-03
- L-.ALPHA.-AMINO-.BETA.-PHENYLPROPIONIC ACID
- L-Phenylalanine, reagent grade, >=98%
- racemic phenylalanine
- L-Phenylalanine (JP18)
- CHEBI:17295
- (-)-phenylalanine
- PHENYLALANINE (II)
- PHENYLALANINE [HSDB]
- L-2-Amino-3-phenylpropionate
- L-Phenylalanine, 99%, natural, FCC, FG
- L-phenylaniline
- TYROSINE IMPURITY A [EP IMPURITY]
- L-2-amino-3-phenyl-propionic acid
- NCGC00013103
- NCGC00013103-05
- L-PHENYLALANINE [FCC]
- AC8117
- CCRIS 4254
- 1F9436B3-8B0D-4AC6-A004-4249B0BDA436
- Hydrocinnamic acid, .alpha.-amino-
- PHENYLALANINE [WHO-DD]
- L-Antibiotic FN 1636
- Phenylalanine (USP/INN)
- bmse000045
- L-Phenylalanine, analytical standard, for Nitrogen Determination According to Kjeldahl Method
- AKOS015853585
- BP-20538
- DB-266631
- IS_PHENYLALANINE-2,3,4,5,6-D5
- L-Phenylalanine, 99%
- PHENYLALANINE [VANDF]
- .beta.-Phenyl-L-alanine
- Z756430566
- GTPL3313
- 2S-alpha-phenylalanine
- Hydrocinnamic acid, alpha-amino-
- CCG-37572
- P0134
- FEMA No. 3585
- Phenylalanine, L-
- NCGC00013103-03
- .beta.-Phenyl-.alpha.-alanine, l-
- NSC-79477
- (S)-alpha-Amino-benzenepropanoate
- (S)-alpha-Aminobenzenepropanoic acid
- L-Phenylalanine, Pharmaceutical Secondary Standard; Certified Reference Material
- Phenylalanine, European Pharmacopoeia (EP) Reference Standard
- 1f2p
- L-.beta.-Phenylalanine
- Phenylalamine
- AKOS010373257
- L-[2,3,4,5,6-3H]phenylalanine
- NCGC00095047-01
- bmse000900
- (S)-2-amino-3-phenylpropanoate
- Benzenepropanoic acid, alpha-amino-, (S)-
- PHENYLALANINE (USP MONOGRAPH)
- (S)-alpha-Amino-beta-phenylpropionate
- AS-14129
- alpha-Aminohydrocinnamic acid, L-
- L-Phenylalanine, United States Pharmacopeia (USP) Reference Standard
- beta-Phenyl-alpha-alanine
- Phenylalanine1532
- Q170545
- Phenylalaninum
- L-Phenylalanine (H-Phe-OH)
- DB-029978
- PHENYLALANINE (MART.)
- NCGC00095047-02
- SCHEMBL8119
- AC-22417
- L-Phenylalanine, Cell Culture Reagent (H-L-Phe-OH)
- .beta.-Phenyl-.alpha.-alanine
- endophenyl
- Phenylalanine (L-Phenylalanine)
- Phenylalanine Phenolic
- PHENYLALANINE [INN]
- L-Phenylalanine non-animal source
- alpha-Aminohydrocinnamate
- NS00068215
- 1-phenylalanine
- M02961
- Phenyl-.alpha.-alanine
- UNII-47E5O17Y3R
- HSDB 1825
- EN300-52626
- HY-N0215
- .alpha.-Aminohydrocinnamic acid
- DB-266632
- (S)-.alpha.-Aminobenzenepropanoic acid
- 30394-07-1
- PHENYLALANINE [II]
- alpha-Aminohydrocinnamic acid
- (S)-alpha-Aminobenzenepropanoate
- Phenylalanine [USAN:INN:JAN]
- alpha-Amino-beta-phenylpropionic acid, L-
- EINECS 200-568-1
- (S)-2-Amino-3-phenylpropionate
- C00079
- D00021
- L-PHENYLALANINE [FHFI]
- DB00120
- NCGC00013103-04
- Alanine, phenyl-, L-
- DTXCID2020763
- L-PHENYLALANINE [USP-RS]
- L-Phenylalanine, Vetec(TM), 98.5%
- bmse000921
- NATEGLINIDE IMPURITY D [EP IMPURITY]
- L-phenyl Alanine
- PHENYLALANINE [MI]
- L-Phenylalanine, BioUltra, >=99.0% (NT)
- L-Phenylalanine, SAJ special grade, >=99.0%
- Phenylalanine (USAN:USP:INN:JAN)
- (-)-beta-Phenylalanine
- beta-Phenylalnine, (-)-
- L-Phenylalanine, from non-animal source, meets EP, JP, USP testing specifications, suitable for cell culture, 98.5-101.0%
- propanoic acid, 2-amino-3-phenyl-
- Phenylalaninum (Latin)
- (S)-alpha-Amino-benzenepropanoic acid
- NCIStruc2_000248
- (-)-.beta.-Phenylalanine
- laevo-phenyl alanine
- PHENYLALANINE (EP MONOGRAPH)
- 1usi
- LYSINE HYDROCHLORIDE IMPURITY B [EP IMPURITY]
- Q-201326
- PHENYLALANINE [MART.]
- F0001-2360
- L-PHENYLALININE
- Phenylalanine [USAN:USP:INN:JAN]
- L-Phenylalanine, 99%, FCC
- NCGC00095047-04
- PHENYLALANINE [USAN]
- NCI9959
- L-PHENYLALANINE [JAN]
- PheOH
- NCGC00013103-02
- Alanine, phenyl-
- 2-Amino-3-phenylpropionic acid, L-
- CHEMBL301523
- BDBM18073
- L-Phenylalanine, Vetec(TM) reagent grade, >=98%
- PHENYLALANINE [USP MONOGRAPH]
- bmse001016
- L-Phenylalanine, certified reference material, TraceCERT(R)
- 47E5O17Y3R
- PHENYLALANINE [EP MONOGRAPH]
- MFCD00064227
- NSC 79477
- LEUCINE IMPURITY C [EP IMPURITY]
- (S)-(-)-Phenylalanine
- (S)-alpha-Aminohydrocinnamate
- DTXSID4040763
- Benzenepropanoic acid, .alpha.-amino-, (S)-
- NCIStruc1_000204
-
- MDL: MFCD00064227
- Inchi: 1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1
- InChI Key: COLNVLDHVKWLRT-QMMMGPOBSA-N
- SMILES: O([H])C([C@]([H])(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])N([H])[H])=O
- BRN: 1910408
Computed Properties
- Exact Mass: 165.07900
- Monoisotopic Mass: 179.095
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- Molecular Weight: 165.19
- XLogP3: -1.5
- Topological Polar Surface Area: 63.3
Experimental Properties
- Color/Form: Colorless to white flake crystals or white crystalline powder
- Density: 1.29
- Melting Point: 270-275 °C (dec.) (lit.)
- Boiling Point: 307.5°C at 760 mmHg
- Flash Point: 139.8℃
- Refractive Index: -34 ° (C=2, H2O)
- PH: 5.0-7.0 (25℃, 0.1M in H2O)
- Solubility: H2O: 0.1 M at 20 °C, clear, colorless
- Water Partition Coefficient: 1-5 g/100 mL at 25 ºC
- Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents.
- PSA: 63.32000
- LogP: 1.34130
- Odor: Slight
- Merck: 7271
- FEMA: 3585 | L-PHENYLALANINE
- pka: 2.2(at 25℃)
- Specific Rotation: -34.1 º (c=2, water, dry basis)
- Optical Activity: [α]20/D −34±0.5°, c = 2% in H2O
- Solubility: Slightly soluble in ethanol, dilute inorganic acids and alkaline solutions
- Sensitiveness: Sensitive to light
- Vapor Pressure: 1.76X10-8 mm Hg at 25 °C (est)
L-Phenylalanine Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:1
- Hazard Category Code: R36/37/38
- Safety Instruction: S22; S24/25; S37/39; S45; S36/37/39; S27; S26
- FLUKA BRAND F CODES:10
- RTECS:AY7535000
-
Hazardous Material Identification:
- TSCA:Yes
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Risk Phrases:R36/37/38
L-Phenylalanine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-N0215-10mM*1mLinWater |
L-Phenylalanine |
63-91-2 | 99.96% | 10mM*1mLinWater |
¥500 | 2023-07-26 | |
| MedChemExpress | HY-N0215-200mg |
L-Phenylalanine |
63-91-2 | 99.98% | 200mg |
¥350 | 2025-04-16 | |
| MedChemExpress | HY-N0215-1g |
L-Phenylalanine |
63-91-2 | 99.98% | 1g |
¥500 | 2025-04-16 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P110424-100g |
L-Phenylalanine |
63-91-2 | 99% | 100g |
¥57.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P110424-2.5kg |
L-Phenylalanine |
63-91-2 | 99% | 2.5kg |
¥743.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P110424-25g |
L-Phenylalanine |
63-91-2 | 99% | 25g |
¥30.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P110424-500g |
L-Phenylalanine |
63-91-2 | 99% | 500g |
¥194.90 | 2023-09-01 | |
| Chemenu | CM119307-500g |
L-Phenylalanine |
63-91-2 | 97% | 500g |
$102 | 2021-06-09 | |
| Chemenu | CM119307-1000g |
L-Phenylalanine |
63-91-2 | 97% | 1000g |
$153 | 2021-06-09 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BP0991-100g |
L-Phenylalanine |
63-91-2 | ≥99% | 100g |
¥190元 | 2023-09-15 |
L-Phenylalanine Suppliers
L-Phenylalanine Related Literature
-
Meng-xiang Su,Zhong-ying Liu,Jin-long Chen,Li-fei Cheng,Bo Li,Fang Yan,Bin Di RSC Adv. 2014 4 54998
-
Edward B. Skibo,Akmal Jamil,Brittany Austin,Douglas Hansen,Armand Ghodousi Org. Biomol. Chem. 2010 8 1577
-
Madleen Busse,Emily Border,Peter C. Junk,Richard L. Ferrero,Philip C. Andrews Dalton Trans. 2014 43 17980
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Sara K. Murase,Nurit Haspel,Luis J. del Valle,Eric A. Perpète,Catherine Michaux,Ruth Nussinov,Jordi Puiggalí,Carlos Alemán RSC Adv. 2014 4 23231
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Rajender Kumar,Ravi Bhushan RSC Adv. 2014 4 50130
Additional information on L-Phenylalanine
The Comprehensive Guide to L-Phenylalanine (CAS No. 63-91-2): Properties, Applications, and Market Insights
L-Phenylalanine (CAS No. 63-91-2) is an essential amino acid that plays a critical role in human health and industrial applications. As one of the nine essential amino acids, it cannot be synthesized by the human body and must be obtained through diet or supplementation. This compound is widely recognized for its role in protein synthesis, neurotransmitter production, and as a precursor for other biologically active molecules. The growing interest in L-Phenylalanine benefits and its applications in nutraceuticals, food additives, and pharmaceuticals has made it a hot topic in both scientific and consumer circles.
The chemical structure of L-Phenylalanine features a benzene ring attached to an alanine backbone, giving it unique properties. Its molecular formula is C9H11NO2, and it is classified as an aromatic amino acid. This structure makes it a key building block for proteins and enzymes, as well as a precursor for tyrosine, dopamine, epinephrine, and melanin. Researchers and manufacturers are increasingly focusing on L-Phenylalanine production methods, including microbial fermentation and chemical synthesis, to meet the rising global demand.
One of the most discussed L-Phenylalanine uses is in the management of phenylketonuria (PKU), a genetic disorder that affects the metabolism of this amino acid. Patients with PKU must carefully monitor their intake of L-Phenylalanine, making it a crucial component of specialized medical foods. Beyond medical applications, L-Phenylalanine supplements have gained popularity in the wellness industry for their potential cognitive and mood-enhancing effects. Many nootropic formulations include this amino acid due to its role in producing neurotransmitters that regulate brain function.
The food and beverage industry extensively uses L-Phenylalanine as a flavor enhancer and nutritional supplement. It is a key ingredient in the artificial sweetener aspartame (E951), which is widely used in sugar-free products. With the global shift toward low-calorie alternatives, the demand for L-Phenylalanine in food applications continues to grow. Manufacturers are also exploring its potential in functional foods designed to support mental health and cognitive performance, aligning with current consumer trends toward brain-boosting nutrients.
In the pharmaceutical sector, L-Phenylalanine serves as a chiral building block for various drugs. Its enantiomeric purity (CAS No. 63-91-2 specifically denotes the L-form) makes it valuable for synthesizing optically active pharmaceutical compounds. Recent studies have investigated its potential in pain management, particularly in enhancing the effectiveness of certain analgesics. The compound's role in melanin production has also sparked interest in dermatological applications, including treatments for vitiligo.
The global market for L-Phenylalanine has seen steady growth, driven by increasing demand from multiple industries. According to market research, the compound's valuation is projected to rise significantly in the coming years, particularly in the Asia-Pacific region where the nutraceutical industry is expanding rapidly. Factors such as growing health consciousness, aging populations, and increased research into amino acid therapies contribute to this upward trend. Companies specializing in L-Phenylalanine manufacturing are investing in sustainable production methods to meet both quality and environmental standards.
Quality control is paramount when working with L-Phenylalanine, especially for pharmaceutical and food-grade applications. Analytical techniques such as HPLC and mass spectrometry are commonly employed to verify the purity and enantiomeric excess of the compound. The USP, EP, and JP pharmacopeias all include monographs for L-Phenylalanine, establishing strict standards for its use in regulated products. These quality measures ensure the safety and efficacy of products containing this important amino acid.
Storage and handling of L-Phenylalanine require attention to maintain its stability. The compound should be kept in cool, dry conditions away from direct sunlight. While it is generally stable under recommended storage conditions, proper packaging is essential to prevent moisture absorption and degradation. These considerations are particularly important for bulk quantities used in industrial applications, where maintaining consistent quality is crucial for end-product performance.
Recent scientific advancements have expanded our understanding of L-Phenylalanine's biological roles. Studies have explored its potential in gut-brain axis communication, immune system modulation, and even metabolic regulation. The compound's interaction with gut microbiota has become a particularly interesting area of research, given the growing recognition of the microbiome's importance in overall health. These discoveries continue to open new possibilities for L-Phenylalanine applications in both preventive and therapeutic contexts.
For researchers and industry professionals seeking L-Phenylalanine suppliers, it's important to consider factors such as production method, purity specifications, and regulatory compliance. The compound is available in various grades, from technical to pharmaceutical, with corresponding price points. Many suppliers now offer customized solutions, including specific particle sizes or packaging options, to meet diverse application requirements. The competitive landscape of L-Phenylalanine production has led to innovations in both quality and cost-effectiveness.
Environmental considerations in L-Phenylalanine manufacturing have gained prominence as the industry moves toward greener practices. Fermentation-based production methods, which are more sustainable than traditional chemical synthesis, are being optimized to reduce energy consumption and waste generation. Some manufacturers have implemented circular economy principles, finding valuable uses for byproducts generated during L-Phenylalanine production. These eco-friendly approaches align with global sustainability goals and consumer preferences for responsibly produced ingredients.
The regulatory status of L-Phenylalanine varies by application and region. In food applications, it is generally recognized as safe (GRAS) when used appropriately. Pharmaceutical-grade material must meet more stringent requirements, particularly for injectable formulations. Regulatory agencies continue to evaluate new research on L-Phenylalanine safety and efficacy, particularly regarding long-term supplementation and specific population groups. Staying informed about these regulations is essential for businesses incorporating this amino acid into their products.
Future prospects for L-Phenylalanine appear promising as research uncovers new potential applications. Areas such as personalized nutrition, sports performance, and mental health interventions may drive further innovation. The development of novel delivery systems, such as sustained-release formulations or targeted delivery mechanisms, could enhance the compound's bioavailability and effectiveness. As our understanding of amino acid metabolism deepens, L-Phenylalanine is likely to remain a focus of both scientific inquiry and commercial development.
For consumers interested in L-Phenylalanine supplements, quality and dosage are important considerations. While the compound is naturally present in many protein-rich foods, supplementation may be beneficial for specific health goals or dietary restrictions. However, it's crucial to consult healthcare professionals before beginning any new supplement regimen, especially for individuals with pre-existing conditions or those taking medications. The optimal L-Phenylalanine dosage can vary based on individual factors and intended use.
In conclusion, L-Phenylalanine (CAS No. 63-91-2) represents a versatile and valuable compound with wide-ranging applications across multiple industries. From its fundamental role in human nutrition to its diverse industrial uses, this essential amino acid continues to be a subject of significant interest and innovation. As research progresses and market demands evolve, L-Phenylalanine is poised to maintain its importance in health, nutrition, and specialty chemical applications for years to come.
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